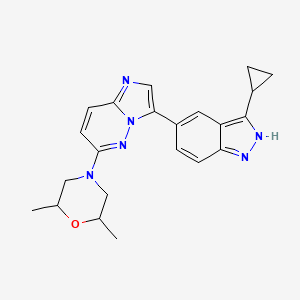
Tak1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tak1-IN-5 is a selective inhibitor of transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase family. TAK1 plays a crucial role in various cellular processes, including inflammation, immunity, cell survival, and apoptosis. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating diseases associated with abnormal TAK1 activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tak1-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitor structure. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing reaction times, temperatures, and solvent systems. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tak1-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tak1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TAK1 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of TAK1 inhibition on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases associated with abnormal TAK1 activity, such as cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TAK1-related pathways.
Mechanism of Action
Tak1-IN-5 exerts its effects by selectively inhibiting TAK1 activity. TAK1 is activated by various stimuli, including proinflammatory cytokines, hypoxia, and oxidative stress. Upon activation, TAK1 phosphorylates downstream targets such as IκB kinases and mitogen-activated protein kinases, leading to the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). By inhibiting TAK1, this compound prevents the activation of these downstream signaling pathways, thereby modulating cellular responses such as inflammation and apoptosis .
Comparison with Similar Compounds
Tak1-IN-5 is unique among TAK1 inhibitors due to its high selectivity and potency. Similar compounds include:
5Z-7-oxozeaenol: A natural product-derived TAK1 inhibitor with broader activity against other kinases.
Imidazo[1,2-b]pyridazine derivatives: A class of TAK1 inhibitors with varying degrees of selectivity and potency.
This compound stands out due to its specific inhibition of TAK1, making it a valuable tool for studying TAK1-related pathways and developing targeted therapies.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[3-(3-cyclopropyl-2H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H24N6O/c1-13-11-27(12-14(2)29-13)21-8-7-20-23-10-19(28(20)26-21)16-5-6-18-17(9-16)22(25-24-18)15-3-4-15/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,24,25) |
InChI Key |
FVSYYBSPCCYMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC5=C(NN=C5C=C4)C6CC6)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















